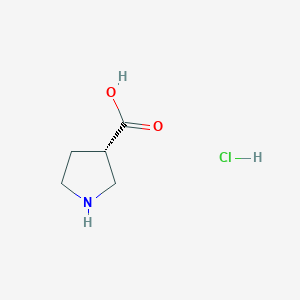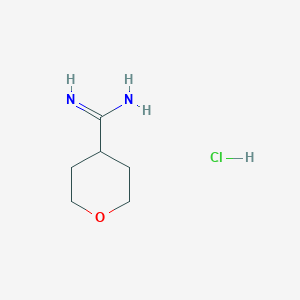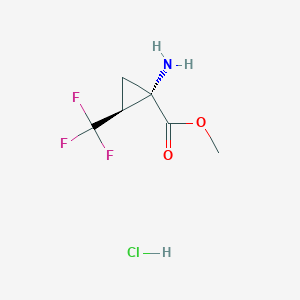![molecular formula C13H16N2O6S B1386737 Acide 1-[2-(méthylsulfonyl)-4-nitrophényl]pipéridine-2-carboxylique CAS No. 1219221-03-0](/img/structure/B1386737.png)
Acide 1-[2-(méthylsulfonyl)-4-nitrophényl]pipéridine-2-carboxylique
Vue d'ensemble
Description
“1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid” can be represented by the SMILES string: CS(=O)(=O)C1=C(C=CC(=C1)N+[O-])N2CCCCC2C(=O)O . This indicates the presence of a methylsulfonyl group, a nitrophenyl group, and a piperidine-2-carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid” is 328.34 . The exact mass is 207.05652907 g/mol . The compound has a molecular formula of C13H16N2O6S . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Mécanisme D'action
The mechanism of action of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid is not fully understood. However, it is believed that 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze its reaction. This inhibition of the enzyme’s activity leads to a decrease in the breakdown of the substrate, resulting in an increase in the concentration of the substrate in the cell.
Biochemical and Physiological Effects
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. As mentioned above, 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has led to the investigation of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid as a potential treatment for Alzheimer’s disease. Additionally, 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the cell membrane. This has led to the investigation of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid as a potential treatment for inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid is that it is relatively easy to synthesize. Additionally, 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid is relatively stable, making it suitable for use in long-term experiments. However, there are several limitations to using 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid in laboratory experiments. For example, 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid is not water soluble, making it difficult to use in aqueous solutions. Additionally, 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has a relatively short half-life, making it unsuitable for long-term experiments.
Orientations Futures
The potential future directions for 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid include further investigation of its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into the synthesis of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid could lead to the development of new and improved synthesis methods. Finally, further research into the mechanisms of action of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid could lead to the development of new and improved inhibitors of various enzymes.
Applications De Recherche Scientifique
.
Chimie médicinale
En chimie médicinale, le cycle pipéridine de ce composé est un motif courant dans la conception de médicaments. Il est utilisé pour synthétiser des dérivés ayant des effets thérapeutiques potentiels, en particulier dans le développement de nouveaux agents pharmacologiques .
Science des matériaux
Développement de médicaments
Il sert de brique de base dans le développement de médicaments, en particulier dans la synthèse de molécules complexes. Son groupe nitro réactif et la partie pipéridine sont précieux pour la construction de composés pharmacologiquement actifs .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans diverses analyses chimiques en raison de sa structure et de ses propriétés bien définies, ce qui aide à l'identification et à la quantification des substances .
Études d'activité biologique
Le composé est impliqué dans des études relatives à l'activité biologique. Sa structure permet une interaction avec les systèmes biologiques, ce qui en fait un candidat pour l'étude de l'inhibition enzymatique, de la liaison aux récepteurs et d'autres voies biochimiques .
Activité pharmacologique
Les dérivés de la pipéridine, y compris ce composé, sont présents dans plus de vingt classes de produits pharmaceutiques. Ils sont étudiés pour leur activité pharmacologique, qui comprend des utilisations potentielles dans le traitement de diverses maladies .
Synthèse de pipéridines biologiquement actives
Le composé est utilisé dans la synthèse de pipéridines biologiquement actives. Ces activités comprennent l'hydrogénation, la cyclisation, la cycloaddition et l'annulation, qui sont cruciales pour la création de composés ayant une efficacité médicamenteuse potentielle .
Propriétés
IUPAC Name |
1-(2-methylsulfonyl-4-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-22(20,21)12-8-9(15(18)19)5-6-10(12)14-7-3-2-4-11(14)13(16)17/h5-6,8,11H,2-4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKVEUTJSYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)


![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)





![Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate](/img/structure/B1386671.png)



